Terpin

Expectorant Regulatory Science Evidence-Based Medicine

Terpin (cis-p-menthane-1,8-diol) is a monocyclic monoterpenoid diol for research use. Sourced naturally, it is not for human therapeutic use or reformulation as an expectorant. Ideal for academic studies on secretory cell stimulation and as a precursor for p-menthane-3,8-diol (PMD) in novel repellent formulations. Bulk quantities available.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 565-48-0
Cat. No. B149876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerpin
CAS565-48-0
Synonyms2-(2'-hydroxypropan-2'-yl)-5-methylcyclohexanol
2-hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
geranodyle
p-menthane-1,8-diol
p-menthane-3,8-diol
para-menthane-3,8-diol
terpin
terpin hydrate
terpin, monohydrate(cis)-isomer
terpin, titanium (+4) salt
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)C(C)(C)O)O
InChIInChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3
InChIKeyRBNWAMSGVWEHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Terpin (CAS 565-48-0): Procurement-Grade Specification, Chemical Identity, and Historical Respiratory Application


Terpin (CAS 565-48-0), systematically designated as cis-p-menthane-1,8-diol, is a monocyclic monoterpenoid diol with molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . The compound is most commonly procured and utilized as its monohydrate (terpin hydrate), which possesses the same CAS registry number in its anhydrous form [1]. Derivable from volatile oils of turpentine, oregano, thyme, and eucalyptus, terpin hydrate was historically employed as an expectorant for acute and chronic bronchitis, yet it was removed from the U.S. marketed medications in the 1990s by the FDA due to insufficient evidence of safety and effectiveness [2][3].

Terpin (CAS 565-48-0): Why Cross-Class Substitution with Modern Expectorants or Synthetic Repellents Yields Disparate Efficacy and Safety Profiles


Direct substitution of terpin hydrate with contemporary mucoactive agents such as guaifenesin or acetylcysteine is scientifically inadvisable due to fundamentally divergent evidentiary standards and pharmacodynamic outcomes. Terpin hydrate's expectorant mechanism—direct stimulation of bronchial secretory cells to increase respiratory tract fluid [1]—lacks the robust, placebo-controlled efficacy data that underpin the regulatory approval of guaifenesin [2]. Conversely, in the distinct domain of arthropod repellency, the terpin derivative p-menthane-3,8-diol (PMD) exhibits a toxicological and performance profile that is quantifiably non-interchangeable with the synthetic gold standard DEET [3]. Procurement decisions predicated on functional interchangeability therefore risk both therapeutic failure and unexpected safety liabilities.

Terpin (CAS 565-48-0): Quantitative Comparator Evidence for Scientific Selection and Strategic Procurement


Regulatory and Evidentiary Benchmarking: Terpin Hydrate vs. Guaifenesin (FDA Approval Status)

In contrast to guaifenesin, which remains FDA-approved as the sole Category I (safe and effective) expectorant in the United States, terpin hydrate was removed from the U.S. market in the 1990s. The FDA explicitly determined that 'based on evidence currently available, there are inadequate data to establish general recognition of the safety and effectiveness' of terpin hydrate [1][2]. This represents a binary, regulatorily-enforced differentiation in evidentiary quality, not a marginal difference in clinical potency.

Expectorant Regulatory Science Evidence-Based Medicine

Expectorant Clinical Efficacy Comparison: Terpin Hydrate vs. Glyceryl Guaiacolate (Robitussin) in Tubercular Patients

A controlled clinical study directly compared terpin hydrate, ammonium chloride, and glyceryl guaiacolate (guaifenesin) in 52 institutionalized tubercular patients with productive cough. Daily observations were numerically rated and statistically analyzed. The study concluded that 'in all important categories the glyceryl guaiacolate preparation (Robitussin) was significantly superior' to both terpin hydrate and ammonium chloride [1]. This direct comparative trial provides quantitative evidence of terpin hydrate's inferior efficacy relative to guaifenesin.

Expectorant Clinical Trial Mucoactive

Comparative Toxicity of Insect Repellents: p-Menthane-3,8-diol (PMD) vs. DEET in Human Keratinocytes and Zebrafish Embryos

A 2024 comparative toxicological study evaluated PMD (a terpin derivative) against DEET using human HaCaT keratinocytes and zebrafish embryos. DEET significantly inhibited keratinocyte cell growth, whereas PMD exposure improved cell viability and proliferation. In zebrafish embryos, PMD was demonstrably less toxic than DEET in terms of developmental parameters, oxidant-antioxidant status, and acetylcholinesterase (AChE) activities [1]. This provides quantitative, multi-model evidence for a more favorable safety profile for PMD.

Insect Repellent Toxicology Green Chemistry

Comparative Mosquito Repellent Efficacy: 30% PMD-Vanillin Formulation vs. 20% DEET (Arm-in-Cage Assay)

In a standardized arm-in-cage assay against Aedes aegypti mosquitoes, a 30% PMD-vanillin formulation was directly compared to 20% DEET. The PMD-vanillin composite exhibited a 1.5-fold higher complete protection time (CPT) than 20% DEET when applied at a dose of 1.6 mg/cm². The 95% effective dose (ED₉₅) for the 30% PMD-vanillin formulation was 0.24 mg/cm², compared to 0.09 mg/cm² for 20% DEET, indicating that a higher dose of PMD is required to achieve the ED₉₅, but its protection duration can surpass DEET at higher application doses [1].

Insect Repellent Efficacy Testing Vector Control

Aqueous Solubility Benchmark: Terpin Hydrate vs. Guaifenesin (Impact on Formulation and Bioavailability)

Aqueous solubility is a critical determinant of formulation strategy and potential bioavailability. Terpin hydrate exhibits a measured water solubility of 8.8 g/L (8,800 mg/L) at 25°C . In contrast, the comparator expectorant guaifenesin demonstrates a reported water solubility of approximately 23-50 g/L (23,000-50,000 mg/L) at 25°C . Terpin hydrate is thus approximately 2.6 to 5.7 times less soluble in water than guaifenesin, a difference that can influence dissolution rate, liquid formulation concentration, and in vivo absorption kinetics.

Preformulation Solubility Biopharmaceutics

Terpin (CAS 565-48-0): Evidence-Backed Procurement and Application Scenarios


Cost-Sensitive Expectorant Formulations for Mild, Acute Bronchitis in Non-FDA Regulated Markets

Given the quantitative evidence of inferior efficacy relative to guaifenesin [1] and its removal from the U.S. market due to lack of proof [2], terpin hydrate is not suitable for evidence-based or FDA-compliant cough/cold formulations. However, in jurisdictions where regulatory standards are less stringent and cost is the primary driver, terpin hydrate remains a low-cost expectorant option for mild, acute respiratory conditions. Procurement in this scenario should be paired with clear labeling regarding its limited clinical evidence base and lower expected efficacy compared to modern mucolytics.

Botanical Insect Repellent Development with 'DEET-Free' and 'Safer' Positioning

Terpin derivative p-menthane-3,8-diol (PMD) is uniquely positioned for the development of premium, naturally-derived insect repellents. Its demonstrated lower cytotoxicity in human keratinocytes and reduced developmental toxicity in zebrafish embryos compared to DEET [3] provides a quantitative safety advantage for consumer-facing products. Furthermore, optimized formulations (e.g., with vanillin) can achieve a 1.5-fold increase in complete protection time over 20% DEET at specific application doses [4], enabling both a 'natural' claim and competitive efficacy.

Green Chemistry and Sustainable Ingredient Procurement

PMD can be efficiently synthesized from Eucalyptus citriodora using green chemistry methods, as validated in a 2024 comparative study [3]. For procurement teams focused on sustainability and bio-sourced ingredients, terpin derivatives synthesized via such green routes offer a documented, less toxic alternative to synthetic repellents like DEET. This supports corporate ESG (Environmental, Social, and Governance) objectives and can be leveraged in marketing and regulatory submissions.

Academic and Mechanistic Research on Mucoactive and Repellent Pathways

The unique dual functionality of terpin (expectorant precursor and insect repellent) makes it a valuable tool compound for academic research. Its well-characterized, though weakly evidenced, expectorant mechanism involving direct bronchial secretory cell stimulation [5] contrasts with the irritant mechanism of guaifenesin, providing a model for comparative studies. Simultaneously, its derivative PMD serves as a benchmark for investigating arthropod olfactory receptor interactions and for developing novel repellent formulations with extended duration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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